1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione
CAS No.: 1131041-38-7
Cat. No.: VC16778762
Molecular Formula: C12H18N2O4
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1131041-38-7 |
---|---|
Molecular Formula | C12H18N2O4 |
Molecular Weight | 254.28 g/mol |
IUPAC Name | tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate |
Standard InChI | InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17) |
Standard InChI Key | AFAQYSOTTWXNJN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is characterized by the following physicochemical parameters :
Property | Value |
---|---|
CAS Number | 1131041-38-7 |
Molecular Formula | |
Molecular Weight | 254.28 g/mol |
Purity | ≥98% (HPLC) |
MDL Number | MFCD22682783 |
The Boc group () at the 3-aminopropyl position enhances solubility in organic solvents while protecting the amine during synthetic reactions. The pyrrole-2,5-dione core () provides electrophilic reactivity at the α,β-unsaturated carbonyl positions, enabling Michael additions or Diels-Alder reactions .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step protocol:
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Aminopropylmaleimide Formation: Reaction of maleic anhydride with 3-aminopropanol yields 1-(3-hydroxypropyl)-1H-pyrrole-2,5-dione, followed by substitution with Boc-protected amine .
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
A representative reaction scheme is:
Optimization Challenges
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Steric Hindrance: Bulky Boc groups may slow reaction kinetics, necessitating elevated temperatures (e.g., reflux in chloroform) .
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Byproduct Formation: Overprotection or hydrolysis requires rigorous purification via column chromatography .
Applications in Pharmaceutical Chemistry
Drug Conjugation
The maleimide moiety enables thiol-selective bioconjugation, making the compound valuable for antibody-drug conjugates (ADCs). For example, trastuzumab emtansine (T-DM1) employs similar maleimide linkers for payload attachment .
Peptide Stabilization
Boc protection prevents unwanted side reactions during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) yields free amines for further functionalization .
Comparative Analysis with Analogues
Structural Analogues
BLDpharm’s catalog lists derivatives like 1-(Prop-2-yn-1-yl)-1H-pyrrole-2,5-dione (CAS 209395-32-4) and 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (CAS 293298-33-6) . These lack Boc protection but share maleimide reactivity, highlighting the unique stability of the target compound.
Biological Activity Trends
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